molecular formula C15H15BrN6O B2720224 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine CAS No. 2380096-93-3

3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2720224
CAS No.: 2380096-93-3
M. Wt: 375.23
InChI Key: MMVBAYICSIOWAX-UHFFFAOYSA-N
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Description

3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a bromopyridinyl group, a pyrrolidinyl group, and a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst.

    Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced by reacting 3-bromopyridine with the triazolopyrazine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached by reacting the intermediate product with pyrrolidine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromopyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Compounds with similar core structures but different substituents.

    Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine ring.

Uniqueness

3-Bromo-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDKs with high specificity makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

8-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O/c1-10-19-20-15-14(18-5-7-22(10)15)21-6-3-11(9-21)23-13-2-4-17-8-12(13)16/h2,4-5,7-8,11H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVBAYICSIOWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)OC4=C(C=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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